molecular formula C8H9BrFN B3259904 2-(4-Bromo-2-fluorophenyl)ethanamine CAS No. 325163-35-7

2-(4-Bromo-2-fluorophenyl)ethanamine

Cat. No. B3259904
CAS RN: 325163-35-7
M. Wt: 218.07 g/mol
InChI Key: QXHWJCUUMKYSLH-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the CAS Number: 325163-35-7 . It has a molecular weight of 218.07 . The compound is typically a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9BrFN . The InChI code is 1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 .


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Organic Synthesis Methodologies

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study outlines the development of a practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a compound structurally related to 2-(4-Bromo-2-fluorophenyl)ethanamine. The method involves diazotization followed by coupling, addressing the challenges of cost and safety associated with previous approaches. This synthesis pathway is significant for the production of intermediates used in pharmaceuticals and agrochemicals due to its improved yield and safety profile Qiu, Gu, Zhang, & Xu, 2009.

Pharmacokinetics and Drug Development

Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances : The paper reviews the pharmacological and toxicological profiles of new psychoactive substances, including compounds structurally related to this compound. It emphasizes the need for understanding the health risks associated with these substances, which can inform the development of safer therapeutic agents Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015.

Environmental Science

Novel Brominated Flame Retardants : This review summarizes the occurrence and potential risks of novel brominated flame retardants in various environments. Understanding the environmental impact of brominated compounds, including those related to this compound, is crucial for assessing their ecological safety and guiding the development of less hazardous materials Zuiderveen, Slootweg, & de Boer, 2020.

Chemical Sensors and Diagnostics

Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol : This article discusses the use of 4-methyl-2,6-diformylphenol derivatives in the development of chemosensors, which are pertinent to the broader category of compounds including this compound. Such chemosensors have applications in detecting metal ions, anions, and neutral molecules, highlighting the compound's relevance in biomedical diagnostics and environmental monitoring Roy, 2021.

Safety and Hazards

While specific safety and hazard information for “2-(4-Bromo-2-fluorophenyl)ethanamine” is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHWJCUUMKYSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325163-35-7
Record name 2-(4-bromo-2-fluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoronitro styrene (1 equivalent) in THF (0.2 M) was cooled to 0° C. and treated with 1.0 M BH3 in THF (5 equivalents). The reaction was heated to reflux overnight. The reaction was cooled to 0° C. and quenched with H2O then 1 N HCl until a pH of about 2 was achieved. The reaction was stirred for 30 minutes at room temperature and then extracted with ether (3×). The aqueous layer was made basic with 5% NaOH solution. The aqueous layer was then extracted into ether (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to give crude 2-(4-bromo-2-fluorophenyl)ethylamine. Purification by flash chromatography eluting with 2%-5%-10% MeOH/CH2Cl2 gradients containing 1% concentrated ammonia afforded the desired compound. MS m/z 219.8 (M+H).
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4-Bromo-2-fluoronitro styrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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